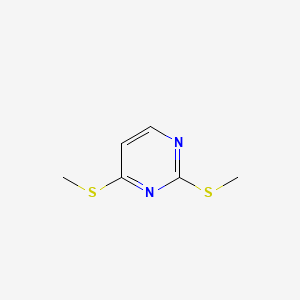

2,4-Bis(methylthio)pyrimidine

概要

説明

2,4-Bis(methylthio)pyrimidine (2,4-BMTP) is an organic compound that is a member of the pyrimidine family. It is a low molecular weight compound that has been studied extensively due to its potential applications in medicine and research.

科学的研究の応用

Synthesis and Potential as Antioxidants

A significant application of 2,4-Bis(methylthio)pyrimidine derivatives is in the synthesis of potent antioxidant agents. For instance, 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine shows promising antioxidant properties. This compound is synthesized from bis(methylthio)methylene malononitrile, demonstrating the potential of this compound derivatives in creating valuable antioxidant agents (Vartale et al., 2016).

Role in Supramolecular Chemistry

This compound derivatives play a crucial role in supramolecular chemistry. Their ability to form multiple hydrogen bonds and their conformational preferences make them suitable for studying intermolecular interactions and self-assembly processes. This has been demonstrated through a range of techniques including X-ray diffraction, NMR spectral methods, and DFT studies (Ośmiałowski et al., 2012).

Antitumor Activity

This compound derivatives have been investigated for their antitumor activities. For example, derivatives synthesized through reactions involving bis(methylthio)methylene malononitrile have shown promising results in inhibiting the growth of tumor cells (Rosowsky et al., 1981).

Antibacterial Applications

Some derivatives of this compound exhibit antibacterial properties. The synthesis of novel heterocyclic compounds containing pyrimido-pyrimidine moiety, derived from this compound, has been shown to possess antibacterial activity. These findings highlight the potential of these compounds in the development of new antibacterial drugs (Waghmare et al., 2012).

In-vitro Anti-inflammatory Activity

This compound derivatives have also been synthesized and evaluated for their potential in-vitro anti-inflammatory activity. Studies have shown that some of these compounds exhibit significant anti-inflammatory effects, suggesting their possible use in the development of anti-inflammatory medications (Gondkar et al., 2013).

Safety and Hazards

BMP is classified under GHS07 and has the signal word "Warning" . It may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

While specific future directions for BMP are not explicitly mentioned in the search results, there is ongoing research into the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests that BMP and its derivatives could have potential applications in the development of new anti-inflammatory agents.

作用機序

Target of Action

2,4-Bis(methylthio)pyrimidine is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to have a wide range of pharmacological effects including antibacterial, antiviral, anticancer, anti-inflammatory, and others . .

Mode of Action

It is known that pyrimidine derivatives can exhibit their effects through various mechanisms, such as interfering with the cell cycle, which may be the anticancer mechanism of these substances .

Biochemical Pathways

Pyrimidine derivatives are known to affect several biochemical pathways. For instance, they can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . .

Pharmacokinetics

It is known that the addition of certain groups to therapeutic molecules can considerably improve their pharmacokinetic characteristics, which increases their biological activity .

Result of Action

It is known that pyrimidine derivatives can exhibit potent anti-inflammatory effects .

Action Environment

It is known that the suzuki–miyaura coupling reaction, which is often used in the synthesis of organoboron reagents like this compound, is generally environmentally benign .

生化学分析

Biochemical Properties

2,4-Bis(methylthio)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in nucleotide metabolism, such as dihydroorotate dehydrogenase, which is crucial for pyrimidine biosynthesis . This inhibition can lead to alterations in cellular nucleotide pools, affecting DNA and RNA synthesis.

Additionally, this compound can bind to specific protein targets, modulating their activity. For example, it has been shown to interact with adenosine receptors, influencing signal transduction pathways and cellular responses . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . This modulation of gene expression can lead to changes in cellular behavior and function.

Moreover, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes. It has been shown to inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic flux . These effects on cellular metabolism can have significant implications for cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound can inhibit dihydroorotate dehydrogenase by binding to its active site, preventing the enzyme from catalyzing its reaction . This inhibition disrupts pyrimidine biosynthesis, affecting nucleotide availability and cellular processes dependent on nucleotides.

Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, influencing cellular responses and functions . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, including pyrimidine metabolism and the tricarboxylic acid (TCA) cycle. It interacts with enzymes such as dihydroorotate dehydrogenase and pyruvate dehydrogenase, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels and energy production, affecting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects . Understanding the transport and distribution of this compound is crucial for elucidating its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals can direct this compound to these compartments, influencing its biochemical activity and cellular effects. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

2,4-bis(methylsulfanyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S2/c1-9-5-3-4-7-6(8-5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUITROLMFEFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344713 | |

| Record name | Pyrimidine, 2,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5909-26-2 | |

| Record name | Pyrimidine, 2,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the reactivity of 2,4-bis(methylthio)pyrimidines in palladium-catalyzed cross-coupling reactions?

A1: 2,4-Bis(methylthio)pyrimidines exhibit unusual regioselectivity in palladium-catalyzed cross-coupling reactions compared to their 2,4-dichloropyrimidine counterparts []. When reacting with benzylzinc reagents, the reaction preferentially occurs at the 2-methylthio position, offering new possibilities for the regioselective synthesis of substituted pyrimidines and other heterocycles.

Q2: How can 2,4-bis(methylthio)pyrimidines be synthesized directly?

A2: A novel method allows for the direct synthesis of 2,4-bis(methylthio)pyrimidines [, ]. This reaction involves treating ketones with triflic anhydride and methyl thiocyanate. This straightforward approach provides a more accessible route to these valuable compounds.

Q3: Has 2,4-bis(methylthio)pyrimidine been identified in natural sources?

A3: Interestingly, this compound, specifically 5-bromo-2,4-bis(methylthio)pyrimidine, has been identified as a significant component (7.8%) in the seed oil of Azanza garckeana []. This discovery suggests potential biological activity and applications for this pyrimidine derivative.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)

![4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1268778.png)